molecular formula C8H11BrS B8343251 3-Bromo-4-butylthiophene

3-Bromo-4-butylthiophene

Cat. No.: B8343251
M. Wt: 219.14 g/mol
InChI Key: NFCNLBNYZFRDHL-UHFFFAOYSA-N
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Description

3-Bromo-4-butylthiophene is a brominated thiophene derivative with a butyl substituent at the 4-position and a bromine atom at the 3-position of the aromatic ring. Thiophenes are sulfur-containing heterocyclic compounds widely used in organic electronics, pharmaceuticals, and polymer chemistry due to their electron-rich nature and stability. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the butyl group improves solubility in organic solvents, making the compound valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

3-bromo-4-butylthiophene

InChI

InChI=1S/C8H11BrS/c1-2-3-4-7-5-10-6-8(7)9/h5-6H,2-4H2,1H3

InChI Key

NFCNLBNYZFRDHL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₁BrS
  • Molecular Weight : 219.14 g/mol (estimated).
  • Functional Groups : Thiophene (aromatic), bromine (halogen), butyl (alkyl chain).

The following table compares 3-Bromo-4-butylthiophene with structurally or functionally related brominated thiophene derivatives, based on extrapolation from evidence and known substituent effects:

Compound Substituents CAS Number Key Properties Applications/Reactivity
3-Bromo-4-butylthiophene Br (3-position), C₄H₉ (4-position) Not available High solubility in non-polar solvents; reactive bromine for cross-coupling. Potential monomer for conductive polymers; intermediate in pharmaceutical synthesis.
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene Br (3-position), ethynyl-butylphenyl (2-position) Not provided Extended π-conjugation due to ethynyl group; synthesized via Sonogashira coupling. Used in organic semiconductors and optoelectronic materials.
(4-Bromothiophen-3-yl)methanol Br (4-position), CH₂OH (3-position) 70260-05-8 Polar hydroxyl group; lower volatility. Intermediate in fine chemical synthesis; potential for hydrogen-bonding interactions.
(3-Bromophenyl)-(4-ethylsulfanylphenyl)methanone Br (phenyl), ethylthio (phenyl), ketone 844879-52-3 Sulfur-containing ketone; moderate electrophilicity. Likely used in agrochemicals or ligand design for catalysis.
Structural and Functional Differences

Substituent Position Effects: Bromine at the 3-position (as in 3-Bromo-4-butylthiophene) increases reactivity toward electrophilic substitution compared to bromine at the 2- or 4-positions . The butyl group at the 4-position enhances solubility in non-polar solvents, unlike polar groups (e.g., hydroxymethyl in ) or rigid ethynyl systems (e.g., ).

Synthetic Routes: Sonogashira coupling (used in ) could theoretically adapt to synthesize 3-Bromo-4-butylthiophene by substituting ethynylbenzene with a butyl halide.

Reactivity and Applications :

  • 3-Bromo-4-butylthiophene : Ideal for polymerization (e.g., conductive polythiophenes) or as a cross-coupling precursor.
  • Hydroxymethyl derivative : Suited for hydrophilic applications (e.g., drug delivery) but less stable under acidic conditions.
  • Ethylthio-containing ketone : Demonstrates how sulfur-based substituents modify electronic properties for catalysis.

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